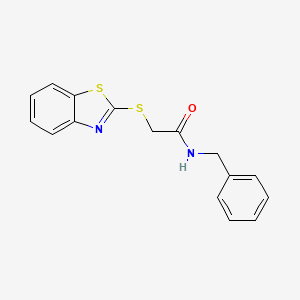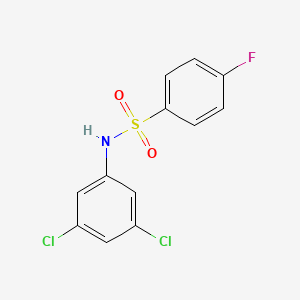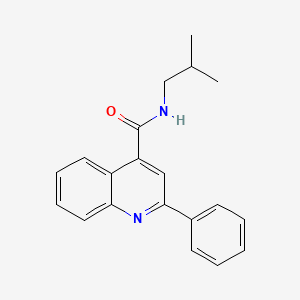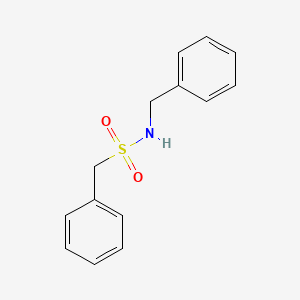![molecular formula C24H26N4O B5577258 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to "1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine" involves complex organic reactions. For instance, the synthesis of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline and its crystal structure analysis through X-ray diffraction, IR spectra, 1H NMR, MS, and elemental analysis demonstrate the intricate steps involved in creating such compounds (Liu Fang-ming, 2012).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed. For related compounds, structural elucidation confirms the molecular architecture and helps in understanding the interaction mechanisms at the molecular level (Liu Fang-ming, 2012).
Chemical Reactions and Properties
Chemical reactions involving quinolinyl and pyrazolyl moieties often result in the formation of compounds with interesting biological activities. The synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones showcases a range of polysubstituted compounds with potential cytotoxicity, highlighting the diverse reactivity and chemical properties of these frameworks (H. Bonacorso et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine has led to the synthesis of various derivatives with potential biological and chemical applications. For instance, the synthesis of quinolinyl chalcones containing a pyrazole group has been achieved through Claisen–Schmidt condensation, showing promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015). Similarly, the synthesis of Methyl-Phenyl pyrazoloquinoxaline fluorescence emitters has been reported, indicating their potential as materials for luminescence or electroluminescence applications due to their efficient fluorescence emission in the blue-green region of the visible spectrum (Gąsiorski et al., 2018).
Antimicrobial Evaluation
Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a wide range of organisms, with certain pyrimidine derivatives exhibiting the highest activity against gram-positive strains (El-Gamal et al., 2016). Additionally, the design and synthesis of quinoxaline derivatives containing pyrazoline residue have demonstrated substantial antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
Quinoxaline-based propanones have been evaluated as inhibitors of mild steel corrosion in hydrochloric acid. These compounds have shown effective corrosion inhibition, suggesting their potential use in protecting steel surfaces from acidic corrosion (Olasunkanmi & Ebenso, 2019).
Cancer Research
Experimental and computational studies have been conducted on novel isoxazolequinoxaline derivatives for their potential as anti-cancer drugs. These studies include synthesis, crystal structure analysis, DFT calculations, and docking studies, highlighting the compound's interactions at the active site region and its predicted anti-cancer activity against specific human proteins (Abad et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-16-5-6-19-13-20(14-28(3)15-21-12-17(2)26-27-21)24(25-23(19)11-16)18-7-9-22(29-4)10-8-18/h5-13H,14-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOLNZTWGJRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CN(C)CC3=NNC(=C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)




![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)